molecular formula C9H14Br3F B12637060 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane CAS No. 920264-94-4

1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane

Cat. No.: B12637060
CAS No.: 920264-94-4
M. Wt: 380.92 g/mol
InChI Key: NMGTTXCSGJEPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis of 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane

Molecular Geometry and Conformational Dynamics

The cyclooctane ring adopts non-planar conformations to alleviate angle strain, with the boat-chair and crown conformers being energetically favorable for eight-membered rings. Substitution at the 1- and 2-positions introduces steric and electronic perturbations that constrain conformational flexibility. The dibromo(fluoro)methyl group (-C(F)(Br)₂) at position 2 creates a bulky substituent, forcing adjacent bromine atoms into axial or equatorial orientations depending on the ring’s puckering.

Key geometric parameters derived from computational models include:

  • Bond lengths : C-Br bonds measure approximately 1.93–1.98 Å, consistent with typical C-Br single bonds, while the C-F bond is shorter at ~1.38 Å.
  • Bond angles : The tetrahedral geometry around the central carbon of the -C(F)(Br)₂ group results in Br-C-Br angles near 109.5°, though ring strain may induce minor deviations.

Molecular dynamics simulations suggest that the cyclooctane ring undergoes pseudorotation, interconverting between chair-boat and twist-boat conformers. However, the steric bulk of the -C(F)(Br)₂ group imposes an energy barrier of ~8–12 kJ/mol for ring puckering, favoring a single dominant conformer in equilibrium. The undefined stereocenters at positions 1 and 2 further permit four stereoisomers, though their relative stabilities remain uncharacterized experimentally.

Electronic Structure and Bonding Characteristics

The electronic landscape of C₉H₁₄Br₃F is dominated by polarizable bromine atoms and the electronegative fluorine center. Density functional theory (DFT) calculations using the ωB97X functional reveal the following features:

  • Partial charges : Natural population analysis assigns charges of -0.32 e⁻ to fluorine, +0.18 e⁻ to the central carbon of -C(F)(Br)₂, and +0.12 e⁻ to bromine atoms.
  • Molecular dipole moment : The vector sum of polar C-Br and C-F bonds yields a net dipole of 4.8–5.2 D, oriented toward the fluorine atom.

Halogen bonding potential arises from the σ-hole on bromine, which can interact with electron-rich species. The electrostatic potential surface exhibits positive regions (+18 kcal/mol) over bromine atoms, contrasting with negative potentials (-24 kcal/mol) near fluorine. These features enable C₉H₁₄Br₃F to act as both a halogen bond donor (via Br) and acceptor (via F), though steric hindrance from the cyclooctane ring may limit accessibility.

Comparative Analysis with Related Polyhalogenated Cyclooctanes

1-Bromo-2-fluorocyclohexane (C₆H₁₀BrF)

The cyclohexane analog exhibits reduced steric strain due to its smaller ring size, adopting a chair conformation with axial or equatorial substituents. Unlike C₉H₁₄Br₃F, its dipole moment (3.1 D) is lower, reflecting fewer bromine atoms and a less distorted geometry.

1,8-Dibromo-3-fluorooctane (C₈H₁₅Br₂F)

This linear octane derivative lacks ring strain, allowing free rotation around C-C bonds. The separation between bromine and fluorine reduces electronic coupling, resulting in weaker halogen bonding capacity compared to the cyclooctane derivative.

General Trends
  • Ring size vs. reactivity : Cyclooctane derivatives balance ring strain and conformational flexibility, enabling unique reactivity patterns absent in smaller (e.g., cyclohexane) or linear analogs.
  • Halogen density : C₉H₁₄Br₃F’s three bromine atoms enhance polarizability and halogen bonding potential relative to mono- or dihalogenated compounds.

Properties

CAS No.

920264-94-4

Molecular Formula

C9H14Br3F

Molecular Weight

380.92 g/mol

IUPAC Name

1-bromo-2-[dibromo(fluoro)methyl]cyclooctane

InChI

InChI=1S/C9H14Br3F/c10-8-6-4-2-1-3-5-7(8)9(11,12)13/h7-8H,1-6H2

InChI Key

NMGTTXCSGJEPHG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)C(F)(Br)Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane typically involves halogenation reactionsThe reaction conditions often include the use of bromine (Br2) and a fluorinating agent under controlled temperature and pressure . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane involves its interaction with molecular targets through its halogen substituents. The bromine and fluorine atoms can form strong bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved may include nucleophilic substitution, elimination, and addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-2-Fluorocyclopentane ()

  • Structure : Cyclopentane backbone with bromine (1-position) and fluorine (2-position).
  • Key Differences: Ring Size: Cyclopentane (5-membered) vs. cyclooctane (8-membered). Smaller rings exhibit higher ring strain, affecting stability and reactivity.
  • Synthetic Utility : Cyclopentane derivatives are often used in drug intermediates (e.g., antiviral agents), while cyclooctane systems may serve as precursors for macrocyclic compounds .

Fluoro- and Bromo-Substituted Aromatic Compounds ()

  • Example : 1-(4-Bromo-2-fluorophenyl)pentan-1-one () and 2-Bromo-5-fluoro-1,3-dimethylbenzene ().
  • Key Differences :
    • Aromatic vs. Aliphatic Systems : Aromatic bromo/fluoro compounds (e.g., biphenyl derivatives) exhibit resonance stabilization, whereas cyclooctane derivatives lack conjugation, leading to distinct electronic environments.
    • Biological Activity : Bromo-fluoro aromatic compounds often show enhanced antibacterial or antifungal activity compared to aliphatic analogs. For instance, fluoro substituents in aromatic systems (e.g., compound 5k in ) exhibit moderate bioactivity (EC50 = 140 mM), while aliphatic systems may prioritize physicochemical stability .

Polyhalogenated Cycloalkanes in Catalysis ()

  • Example : Cyclooctane oxidation catalysts (e.g., IPOMs in ).
  • Key Differences :
    • Role of Halogens : Bromine in 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane may act as a leaving group in substitution reactions, whereas halogenated catalysts (e.g., molybdenum-based IPOMs) leverage redox-active metals for oxidation.
    • Catalytic Efficiency : Cyclooctane conversion rates for IPOMs range from 46–67% (), but the target compound’s role in catalysis remains unexplored.

Comparative Data Table

Property 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane 1-Bromo-2-Fluorocyclopentane 1-(4-Bromo-2-fluorophenyl)pentan-1-one
Molecular Weight ~380 g/mol (estimated) 193.03 g/mol 259.11 g/mol ()
Ring Size 8-membered 5-membered Aromatic (non-cyclic)
Key Substituents Br, CBr2F Br, F Br, F, ketone
Bioactivity (EC50) N/A N/A Moderate (e.g., 140 mM for fluoro derivatives, )
Synthetic Applications Macrocyclic precursors Drug intermediates Antifungal/antibacterial agents

Research Findings and Limitations

  • Reactivity Trends: Fluorine’s electronegativity and bromine’s polarizability in the target compound may synergize to enhance electrophilic substitution or nucleophilic displacement kinetics compared to mono-halogenated analogs .
  • Gaps in Data : Direct studies on 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane are absent in the provided evidence. Current comparisons rely on extrapolation from smaller-ring or aromatic systems.
  • Catalytic Potential: Cyclooctane derivatives in show conversion efficiencies up to 67%, suggesting that the target compound’s halogen density could be exploited in oxidation or halogenation catalysis, though this requires validation .

Q & A

Q. What are the key synthetic strategies for preparing 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane?

Answer: The synthesis of this compound involves multi-step halogenation and cyclization. Key strategies include:

  • Electrophilic Bromination : Introduce bromine atoms using brominating agents (e.g., Br₂ in CCl₄) under controlled temperature (0–25°C) to avoid over-halogenation .
  • Fluorination : Fluorine can be introduced via halogen-exchange reactions (e.g., using AgF or KF in polar aprotic solvents like DMF) .
  • Cyclooctane Functionalization : Use radical bromination or photochemical methods to add substituents to the cyclooctane backbone. For example, dibromination of a methyl group can be achieved using N-bromosuccinimide (NBS) under UV light .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from ethanol) is recommended to isolate the product .

Q. How can the molecular structure of this compound be confirmed experimentally?

Answer: Structural confirmation relies on spectroscopic and computational methods:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions. For example, the fluorinated methyl group will show splitting patterns due to 19F^{19}\text{F}-1H^{1}\text{H} coupling .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular formula (e.g., C₉H₁₃Br₃F) and isotopic patterns .
  • X-ray Crystallography : Resolves steric effects of the bulky cyclooctane ring and dibromo(fluoro)methyl group .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict bond angles and electronic properties .

Advanced Questions

Q. What challenges arise in the regioselective bromination of cyclooctane derivatives, and how can they be mitigated?

Answer: Regioselectivity is hindered by steric effects and conformational flexibility of the cyclooctane ring:

  • Steric Hindrance : The dibromo(fluoro)methyl group creates steric bulk, favoring bromination at less hindered positions. Use directing groups (e.g., electron-withdrawing substituents) to guide bromine placement .
  • Conformational Control : Low-temperature reactions (-30°C) stabilize specific chair or boat conformations, improving regioselectivity .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) enable site-specific bromination via radical pathways .

Q. How does the electronic environment of the dibromo(fluoro)methyl group affect reactivity in cross-coupling reactions?

Answer: The electron-withdrawing fluorine and bromine atoms polarize the C–Br bonds, influencing reactivity:

  • Suzuki Coupling : The dibromo group acts as a dual electrophilic site, enabling sequential coupling. Use Pd(PPh₃)₄ with arylboronic acids in THF at 80°C .
  • Nucleophilic Substitution : Fluorine’s electronegativity increases the leaving-group ability of bromine. Reactions with Grignard reagents (e.g., MeMgBr) proceed efficiently in Et₂O .
  • Reductive Elimination : Steric crowding slows down elimination; additives like 1,10-phenanthroline accelerate reaction rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.